molecular formula C17H19NO B183539 N-(2,3-dimethylphenyl)-4-ethylbenzamide CAS No. 564454-80-4

N-(2,3-dimethylphenyl)-4-ethylbenzamide

Cat. No. B183539
M. Wt: 253.34 g/mol
InChI Key: WEIFBSKNZAVAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-ethylbenzamide, also known as DMEA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMEA has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-ethylbenzamide is not fully understood. In medicine, it has been proposed that N-(2,3-dimethylphenyl)-4-ethylbenzamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide is believed to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually cell death in weeds.

Biochemical And Physiological Effects

N-(2,3-dimethylphenyl)-4-ethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been found to reduce pain and inflammation in animal models. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide has been found to inhibit the growth of weeds and increase crop yield in field trials. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to exhibit liquid crystal properties, which have been used in the development of liquid crystal displays.

Advantages And Limitations For Lab Experiments

N-(2,3-dimethylphenyl)-4-ethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-4-ethylbenzamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, N-(2,3-dimethylphenyl)-4-ethylbenzamide has some limitations for use in lab experiments. It can be toxic to some organisms and may require special handling and disposal procedures. N-(2,3-dimethylphenyl)-4-ethylbenzamide may also have limited solubility in aqueous solutions, which may affect its activity in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-4-ethylbenzamide. In medicine, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-4-ethylbenzamide and its potential use in the treatment of inflammatory disorders and cancer. In agriculture, more research is needed to determine the efficacy and safety of N-(2,3-dimethylphenyl)-4-ethylbenzamide as a herbicide and its potential impact on the environment. In material science, N-(2,3-dimethylphenyl)-4-ethylbenzamide may have potential applications in the development of new liquid crystal materials and devices.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-4-ethylbenzamide involves the reaction between 2,3-dimethylaniline and 4-ethylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds via an acylation mechanism, where the acyl chloride group of the benzoyl chloride reacts with the amine group of the aniline to form the amide bond.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-ethylbenzamide has been studied for its potential applications in various fields of science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been studied for its potential use in cancer treatment. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds and increase crop yield in field trials. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been studied for its potential use in material science. It has been found to exhibit liquid crystal properties and has been used in the development of liquid crystal displays.

properties

CAS RN

564454-80-4

Product Name

N-(2,3-dimethylphenyl)-4-ethylbenzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

WEIFBSKNZAVAHF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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